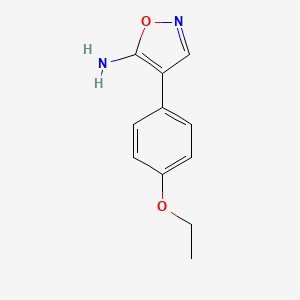

4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-14-9-5-3-8(4-6-9)10-7-13-15-11(10)12/h3-7H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAWAPZCMJDJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(ON=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to the 1,2-Oxazole Core Bearing 4-(4-Ethoxyphenyl) Moiety

The construction of the 4-(4-ethoxyphenyl)-1,2-oxazol-5-amine scaffold can be approached through several synthetic strategies. These routes can be broadly categorized by the method of forming the heterocyclic core and the sequence of introducing the requisite functional groups.

A primary and convergent strategy for the synthesis of 5-amino-1,2-oxazoles involves the cyclocondensation of a β-ketonitrile with hydroxylamine (B1172632). nih.gov In this approach, the 4-(4-ethoxyphenyl) substituent would be incorporated into the β-ketonitrile precursor. A plausible starting material for this synthesis is 3-(4-ethoxyphenyl)-3-oxopropanenitrile. The reaction of this β-ketonitrile with hydroxylamine would proceed via nucleophilic attack of the hydroxylamine on the ketone carbonyl, followed by intramolecular cyclization and dehydration to yield the target 5-amino-1,2-oxazole ring directly.

The general mechanism for this reaction involves the initial formation of an oxime intermediate, which then undergoes cyclization through the attack of the oxime oxygen onto the nitrile carbon, or via a related pathway, to form the stable 1,2-oxazole ring. The use of a base is often employed to facilitate the reaction.

A general representation of this synthetic approach is depicted below:

A plausible synthetic route to this compound via cyclocondensation.

A plausible synthetic route to this compound via cyclocondensation.This method is advantageous as it builds the core heterocyclic ring with the desired substituents in a single, convergent step.

An alternative synthetic strategy involves the formation of the 1,2-oxazole ring first, followed by the introduction of the 4-(4-ethoxyphenyl) substituent. This approach would typically start from a pre-functionalized 1,2-oxazole, such as a 4-halo-1,2-oxazole. The 4-(4-ethoxyphenyl) group can then be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. researchgate.netlibretexts.org

The Suzuki-Miyaura coupling reaction utilizes a palladium catalyst, a base, and an organoboron reagent, in this case, 4-ethoxyphenylboronic acid. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the 4-halo-1,2-oxazole, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the 4-arylated product. libretexts.org

| Reaction Component | Example | Role |

| 1,2-Oxazole Precursor | 4-Bromo-1,2-oxazol-5-amine | Substrate |

| Boron Reagent | 4-Ethoxyphenylboronic acid | Source of the aryl group |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst for C-C bond formation |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

Table 1: Key Components for a Suzuki-Miyaura Coupling to Introduce the 4-(4-Ethoxyphenyl) Substituent.

This method offers flexibility in the synthesis, allowing for the late-stage introduction of the 4-ethoxyphenyl group.

Following the logic of sequential functionalization, a 1,2-oxazole ring already bearing the 4-(4-ethoxyphenyl) substituent but with a leaving group at the C-5 position can be a key intermediate. A common leaving group for this purpose is a halogen, such as bromine or chlorine. The amination of this 5-halo-4-(4-ethoxyphenyl)-1,2-oxazole can be achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org In this case, ammonia (B1221849) or a protected ammonia equivalent would be used as the amine source. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

| Reaction Component | Example | Role |

| 1,2-Oxazole Precursor | 5-Bromo-4-(4-ethoxyphenyl)-1,2-oxazole | Substrate |

| Amine Source | Ammonia, Benzophenone imine | Source of the amino group |

| Palladium Catalyst | Pd₂(dba)₃ with a phosphine (B1218219) ligand | Catalyst for C-N bond formation |

| Ligand | Xantphos, RuPhos, BrettPhos | Stabilizes the palladium catalyst |

| Base | NaOt-Bu, K₃PO₄ | Promotes the reaction |

| Solvent | Toluene, Dioxane | Reaction medium |

Table 2: Key Components for a Buchwald-Hartwig Amination at the C-5 Position.

This approach provides a robust and widely applicable method for the introduction of the C-5 amino group.

Novel Catalytic Systems in the Synthesis of this compound

Modern synthetic chemistry heavily relies on the development of novel catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from such advancements.

As discussed, palladium-catalyzed cross-coupling reactions are instrumental in the modular synthesis of the target compound. The choice of ligand for the palladium catalyst is crucial for the success of both the Suzuki-Miyaura and Buchwald-Hartwig reactions.

For the Suzuki-Miyaura coupling, ligands such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium precursor like palladium(II) acetate (B1210297) and a phosphine ligand are commonly employed. For challenging couplings, more advanced, sterically hindered, and electron-rich phosphine ligands can offer improved reactivity.

In the context of the Buchwald-Hartwig amination, the development of specialized phosphine ligands has been a key factor in expanding the scope of this reaction. Ligands such as those from the Buchwald and Hartwig research groups, including biarylphosphines (e.g., RuPhos, XPhos) and ferrocenyl-based ligands, have shown remarkable efficacy in coupling a wide range of aryl halides with amines under mild conditions. organic-chemistry.org The selection of the appropriate catalyst-ligand system would be critical to optimize the yield and purity of this compound when employing this synthetic route.

While transition metal catalysis is well-established for the types of transformations required, organocatalysis presents a complementary and often more sustainable approach. Organocatalysis avoids the use of potentially toxic and expensive heavy metals.

For the synthesis of the 1,2-oxazole core, various organocatalytic methods have been developed for the formation of related heterocyclic systems. For instance, the multi-component reaction of aldehydes, β-ketoesters, and hydroxylamine can be catalyzed by green and biodegradable organocatalysts. While a specific organocatalytic method for the direct synthesis of this compound is not prominently featured in the literature, the principles of organocatalysis could be applied to develop novel synthetic routes. For example, a chiral organocatalyst could potentially be used to achieve an asymmetric synthesis, which would be of interest for pharmaceutical applications.

Biocatalytic Pathways

While specific biocatalytic routes for the direct synthesis of this compound are not extensively documented in current literature, the principles of enzymatic synthesis of aromatic amines offer a promising avenue for greener and more selective production methods. nih.govresearchgate.net Biocatalysis, particularly through the use of transaminases, has emerged as a powerful tool for the synthesis of chiral amines and amino acids from prochiral ketones and aldehydes. mdpi.comnih.govresearchgate.net

Transaminases (TAs), specifically amine transaminases (ATAs), catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. mdpi.com This process, which utilizes a pyridoxal-5'-phosphate (PLP) cofactor, can be envisioned for the synthesis of amino-heterocycles. mdpi.comwikipedia.org A hypothetical biocatalytic retro-synthesis for this compound would involve the amination of a corresponding 1,2-oxazol-5-one precursor. The success of such a reaction would depend on the identification or engineering of a suitable transaminase that can accept the heterocyclic ketone as a substrate. The development of whole-cell biocatalysis systems further enhances the potential for sustainable synthesis of aromatic amines from renewable feedstocks. researchgate.net

Amine dehydrogenases (AmDHs) represent another class of enzymes capable of reductive amination of ketones to produce chiral amines, offering an alternative to transaminases. york.ac.uk The application of these enzymatic methods could provide a highly selective and environmentally benign route to this compound and its derivatives.

Derivatization Strategies of the 5-Amino Group

The 5-amino group on the oxazole (B20620) ring is a key functional handle for a variety of chemical modifications, allowing for the generation of diverse libraries of compounds with potentially altered physicochemical and biological properties. nih.gov

The primary amino group of 5-aminooxazoles readily undergoes acylation and sulfonylation reactions. Acylation with various acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acylated derivatives. nih.gov This reaction is a common strategy for introducing a wide range of substituents. For instance, the reaction of 5-amino-3-aryl-1H-pyrazoles with benzoyl chlorides produces N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides, a transformation that is analogous for 5-aminooxazoles. beilstein-journals.org Enzymatic acylation of amino acids, another analogous reaction, has also been demonstrated, suggesting potential for biocatalytic derivatization. nih.gov

Sulfonylation, the reaction with sulfonyl chlorides, provides access to sulfonamide derivatives. This functionalization is a common tactic in medicinal chemistry to modulate the properties of a parent amine. nih.gov

Table 1: Representative Acylation and Sulfonylation Reactions of Aminoazoles

| Reagent | Reaction Type | Product Type | General Yields |

|---|---|---|---|

| Acyl Chloride | Acylation | N-Acyl-5-aminooxazole | Good |

| Acetic Anhydride | Acylation | N-Acetyl-5-aminooxazole | Good |

| Benzenesulfonyl Chloride | Sulfonylation | N-Benzenesulfonyl-5-aminooxazole | Moderate to Good |

The nitrogen of the 5-amino group can be alkylated or arylated to form secondary or tertiary amines. N-alkylation of aminoazoles can be achieved using alkyl halides in the presence of a base. mdpi.comnih.gov However, the potential for competing alkylation on the nitrogen atoms of the oxazole ring exists, which can lead to a mixture of regioisomers. mdpi.com

N-arylation of aminoazoles is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com This reaction allows for the introduction of various aryl and heteroaryl substituents. Copper-catalyzed N-arylation of aminobenzene sulfonamides provides a chemoselective method for arylation, which could potentially be applied to 5-aminooxazoles. rsc.org Selective N-arylation of p-aminophenylalanine in unprotected peptides has also been demonstrated using palladium catalysts, highlighting the potential for chemoselective modifications. nih.gov

Table 2: Examples of Alkylation and Arylation Reactions on Aminoazoles

| Reagent | Catalyst/Conditions | Product Type |

|---|---|---|

| Benzyl Bromide | K₂CO₃ | N-Benzyl-5-aminoazole |

| Aryl Halide | Pd or Cu catalyst, Base | N-Aryl-5-aminoazole |

The 5-amino group can readily condense with aldehydes and ketones to form Schiff bases (imines). mdpi.comnih.gov This reaction is typically catalyzed by an acid and is often reversible. The formation of Schiff bases from 4-(4-aminophenyl)-morpholine with various aldehydes has been reported, demonstrating the general applicability of this reaction to aromatic amines. youtube.com

Furthermore, the 5-aminooxazole scaffold serves as a versatile building block for the synthesis of fused heterocyclic systems. Through condensation reactions with various bifunctional reagents, the amino group can participate in cyclization to form new rings. For example, 5-aminopyrazoles are known to react with β-dicarbonyl compounds to yield pyrazolo[3,4-b]pyridines. researchgate.net Similarly, multicomponent reactions involving α-aminoazoles, aldehydes, and other reagents can lead to the formation of complex fused heterocycles like pyrimidobenzothiazoles and pyrazolo[1,5-a]pyrimidines. nih.govnih.gov The synthesis of tacrine (B349632) analogues from 2-substituted 5-amino-4-cyano-1,3-oxazoles via a Friedländer-type reaction showcases the utility of this approach. researchgate.net

Functionalization of the Ethoxyphenyl Moiety

The ethoxyphenyl group of this compound is also amenable to chemical modification, primarily through electrophilic aromatic substitution.

The ethoxy group (-OEt) on the phenyl ring is an ortho-, para-directing and activating group for electrophilic aromatic substitution. The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions. gcwgandhinagar.comst-andrews.ac.ukorganicchemistrytutor.com The para position is already substituted by the oxazole ring, so electrophilic attack would be directed to the ortho positions (positions 3 and 5 of the phenyl ring).

Computational studies on substituted oxazoles and thiazoles have shown that the position and nature of substituents significantly impact the electronic properties and reactivity of the molecule. researchgate.net For instance, electron-donating groups generally increase the energy of the highest occupied molecular orbital (HOMO), making the molecule more susceptible to electrophilic attack. researchgate.net

Table 3: Predicted Site of Electrophilic Aromatic Substitution on the Ethoxyphenyl Moiety

| Electrophile | Predicted Position of Substitution |

|---|---|

| Nitrating agent (HNO₃/H₂SO₄) | Ortho to the ethoxy group |

| Halogenating agent (e.g., Br₂/FeBr₃) | Ortho to the ethoxy group |

Halogenation and Cross-Coupling at the Phenyl Ring

The functionalization of the 4-ethoxyphenyl moiety of this compound is a key strategy for developing new derivatives with potentially modulated properties. The ethoxy group (–OCH₂CH₃), being an electron-donating group, activates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. As the para position is occupied by the isoxazole (B147169) ring, substitution is anticipated to occur at the ortho positions (C-3 and C-5 of the phenyl ring).

Halogenation: Direct halogenation of the phenyl ring can be achieved using various standard reagents. N-Halosuccinimides, such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), are effective and commonly used reagents for the halogenation of activated aromatic rings under mild conditions. researchgate.netacs.org The reaction typically proceeds in a suitable solvent, and for less reactive substrates, a catalyst may be employed to enhance the reactivity of the halogenating agent. rsc.orgthieme.de For instance, the bromination of this compound would be expected to yield 4-(3-bromo-4-ethoxyphenyl)-1,2-oxazol-5-amine.

Cross-Coupling Reactions: The halogenated derivatives of this compound are valuable intermediates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com Reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings allow for the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-derivative with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govorganic-chemistry.orgyoutube.com This method is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

Stille Coupling: This involves the reaction of the halo-derivative with an organotin compound (stannane), also catalyzed by palladium. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction would enable the introduction of new amino groups onto the phenyl ring by coupling the halo-derivative with a primary or secondary amine, using a palladium catalyst and a suitable phosphine ligand.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations, and conditions are often optimized to achieve high yields and selectivity. chemrxiv.orgorganic-chemistry.org

Table 1: Representative Halogenation and Cross-Coupling Reactions

| Reaction Type | Starting Material | Reagents & Conditions | Expected Major Product |

|---|---|---|---|

| Bromination | This compound | N-Bromosuccinimide (NBS), CH₃CN | 4-(3-Bromo-4-ethoxyphenyl)-1,2-oxazol-5-amine |

| Chlorination | This compound | N-Chlorosuccinimide (NCS), CH₂Cl₂ | 4-(3-Chloro-4-ethoxyphenyl)-1,2-oxazol-5-amine |

| Suzuki Coupling | 4-(3-Bromo-4-ethoxyphenyl)-1,2-oxazol-5-amine | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 4-(4-Ethoxy-[1,1'-biphenyl]-3-yl)-1,2-oxazol-5-amine |

| Stille Coupling | 4-(3-Bromo-4-ethoxyphenyl)-1,2-oxazol-5-amine | Tributyl(vinyl)stannane, Pd(PPh₃)₄, Toluene | 4-(4-Ethoxy-3-vinylphenyl)-1,2-oxazol-5-amine |

Mechanistic Investigations of Synthesis and Derivatization Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting the formation of products and potential byproducts for this compound.

Reaction Pathway Elucidation

The formation of the 5-aminoisoxazole core can generally be achieved through several synthetic routes. The most common and direct methods involve the cyclization of a linear precursor containing the requisite carbon, nitrogen, and oxygen atoms.

One highly plausible pathway is the reaction of a β-ketonitrile derivative with hydroxylamine. researchgate.netresearchgate.net For the synthesis of this compound, a potential precursor would be 2-cyano-3-(4-ethoxyphenyl)prop-2-en-3-olate or a related activated intermediate. The reaction likely proceeds via an initial nucleophilic attack of the hydroxylamine on the carbonyl or a related electrophilic center, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring. The presence of the cyano group is critical, as it ultimately becomes the C4-carbon and influences the regiochemistry of the cyclization to favor the formation of the 5-amino isomer. researchgate.net

Another powerful and widely used method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and a suitable dipolarophile. rsc.orgresearchgate.netnih.gov In this scenario, 4-ethoxybenzonitrile (B1329842) oxide, generated in situ from the corresponding aldoxime, could react with a dipolarophile like cyanamide (B42294) (H₂N-C≡N) or one of its synthetic equivalents. This cycloaddition is a concerted pericyclic reaction that efficiently constructs the five-membered ring in a single, regioselective step. nih.govorganic-chemistry.org

Intermediate Identification and Characterization

The elucidation of a reaction pathway relies heavily on the identification of transient species.

In the hydroxylamine condensation pathway: The key intermediates would be the initial adduct formed from the attack of hydroxylamine on the β-ketonitrile precursor, likely an oxime or an enamine-like species. mdpi.com This intermediate would then undergo cyclization. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be essential for trapping and characterizing these species under specific reaction conditions.

In the 1,3-dipolar cycloaddition pathway: The primary intermediate is the 4-ethoxybenzonitrile oxide . Nitrile oxides are highly reactive and are typically generated in situ to be consumed immediately by the dipolarophile. organic-chemistry.org Their presence can often be inferred by the formation of dimerization byproducts, such as furoxans, especially in the absence of an efficient dipolarophile. The initial cycloadduct from the reaction is an isoxazoline, which would then tautomerize or be oxidized to the final aromatic isoxazole.

Kinetic and Thermodynamic Considerations

The outcome of chemical reactions is often governed by a competition between the fastest-forming product (kinetic control) and the most stable product (thermodynamic control). wikipedia.orgnumberanalytics.comlibretexts.org

Synthesis: In the synthesis of heterocyclic compounds, the final aromatization step (e.g., elimination of a water molecule) provides a strong thermodynamic driving force, leading to the highly stable isoxazole ring. mdpi.com However, the initial steps might be under kinetic control. For example, in the cycloaddition pathway, reaction conditions such as temperature and solvent can influence the rate of nitrile oxide formation versus its rate of dimerization. libretexts.org Low temperatures generally favor the kinetic product, while higher temperatures allow the system to reach equilibrium and form the more stable thermodynamic product. libretexts.org

Derivatization: During the electrophilic halogenation of the ethoxyphenyl ring, the reaction is typically irreversible and under kinetic control. The directing effect of the ethoxy group lowers the activation energy for substitution at the ortho positions, making this the faster and dominant pathway. The formation of di-substituted products can be controlled by adjusting the stoichiometry of the halogenating agent and the reaction time.

Table 2: Mechanistic Overview of a Plausible Synthetic Pathway

| Step | Description | Key Intermediate | Driving Force / Control |

|---|---|---|---|

| 1 | Reaction of a β-ketonitrile precursor with hydroxylamine. | Oxime adduct | Kinetic Control |

| 2 | Intramolecular cyclization. | Non-aromatic heterocyclic intermediate | Proximity and reactivity of functional groups |

| 3 | Dehydration/Aromatization. | This compound | Thermodynamic Control (formation of stable aromatic ring) |

Iii. Advanced Structural Elucidation and Conformational Analysis

X-Ray Crystallographic Studies of 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine and its Derivatives

While a specific crystal structure for this compound is not publicly available, analysis of analogous structures provides significant insight into its likely solid-state characteristics.

The solid-state conformation of this compound is expected to be influenced by the planarity of the isoxazole (B147169) and phenyl rings. In related structures, such as those of various 4,5-phenyloxazoles, the geometries of the molecules are quite similar and adhere to typical values. iastate.edu For instance, in the crystal structure of 5-(4-fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, the oxazole (B20620) ring is not coplanar with the adjacent phenyl and pyridine (B92270) rings, exhibiting dihedral angles of 35.72(9)° and 30.00(9)°, respectively. sciarena.com A similar non-planar conformation is likely for this compound, with a notable dihedral angle between the ethoxyphenyl group and the isoxazole core.

The crystal packing in related amine-substituted oxazoles and isoxazoles is often dictated by a combination of hydrogen bonding and other intermolecular forces. iastate.eduresearchgate.net For example, the crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile features π-stacking of dimers within the unit cell. researchgate.net A study on 3-methoxy-5-(methoxycarbonyl)isoxazol-4-yliodonium 2,2,2-trifluoroacetate revealed a triclinic crystal system with two ion pairs in the asymmetric unit. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C13H13INO5+·C2F3O2− |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.436 (2) |

| b (Å) | 10.750 (3) |

| c (Å) | 11.338 (3) |

| α (°) | 113.913 (5) |

| β (°) | 97.392 (4) |

| γ (°) | 98.975 (5) |

| Volume (ų) | 907.2 (4) |

| Z | 2 |

The presence of the 5-amino group in this compound is a key determinant of its intermolecular interactions. This group can act as a hydrogen bond donor, forming networks with acceptor atoms on neighboring molecules. In the crystal of 5-amino-3-(4-methoxyphenyl)isoxazole, molecules are linked via N—H⋯N hydrogen bonds, forming chains. researchgate.net Similarly, in 5-(4-fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, the amino group forms hydrogen bonds with the nitrogen atoms of both the pyridine and oxazole rings of adjacent molecules. sciarena.com

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules and can significantly impact their physical properties. nih.govnih.gov While no specific studies on the polymorphism of this compound have been reported, research on analogous systems, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, has revealed the existence of multiple polymorphs and a cocrystal salt, stemming from conformational flexibility. nih.gov

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another important aspect of solid-state chemistry. nih.gov Studies on the co-crystallization of other heterocyclic compounds demonstrate how hydrogen bonding and other non-covalent interactions can be engineered to create new solid forms with tailored properties. biointerfaceresearch.com The potential for this compound to form polymorphs or co-crystals remains an area for future investigation.

Spectroscopic Signatures in Research Contexts

Spectroscopic techniques are indispensable for the structural characterization of novel compounds.

Advanced NMR techniques are powerful tools for the unambiguous structural assignment of heterocyclic isomers. Solid-state NMR, in particular, can be highly informative. For instance, a ¹³C{¹⁴N} solid-state NMR experiment can act as an "attached nitrogen test." iastate.edumdpi.com In a comparative study, an oxazole derivative displayed two ¹³C NMR signals with C-N bonds, whereas an isoxazole derivative showed only one, allowing for clear differentiation. iastate.edu For this compound, such an experiment would be invaluable in confirming the connectivity within the isoxazole ring.

While specific 2D NMR data for the title compound is not available, 1D ¹H and ¹³C NMR data from related structures provide expected chemical shift ranges. For example, in a series of isoxazole derivatives, the isoxazole ring proton typically resonates as a singlet. sciarena.com In the ¹H NMR spectrum of 3,5-dimethyl-4-(3'-nitrophenylazo) isoxazole, the methyl protons appear as singlets at δ 2.50 and δ 2.82 ppm. researchgate.net The aromatic protons of the phenyl and ethoxyphenyl groups in this compound are expected to appear in the aromatic region (δ 7-8 ppm).

| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Substituted Isoxazole | Methyl protons: ~2.3-2.8; Aromatic protons: ~7.1-8.5 | Methyl carbons: ~11-12; Aromatic/heterocyclic carbons: ~112-166 |

| Substituted Oxazole | Methylene protons: ~3.9-4.2; Aromatic protons: ~6.8-8.1 | Methylene carbon: ~36; Aromatic/heterocyclic carbons: ~114-165 |

| Isoxazolone Derivative | Methyl protons: ~2.3; Methylene protons: ~4.5; Vinyl proton: ~7.5 | Methyl carbon: ~11.6; Methylene carbon: ~35.7; Carbonyl carbon: ~169 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups within a molecule. nih.gov For this compound, characteristic vibrational modes are expected for the amino group, the ethoxy group, the phenyl ring, and the isoxazole core.

In a study of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate, experimental and theoretical vibrational spectra were investigated in detail. The N-H stretching vibrations of the amino group typically appear in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group are expected in the 2800-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the isoxazole and phenyl rings usually give rise to bands in the 1400-1650 cm⁻¹ range. The C-O stretching vibrations of the ether linkage and the isoxazole ring will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (amino) | 3300 - 3500 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H stretch (aliphatic) | 2850 - 2980 | Medium |

| C=N / C=C stretch (ring) | 1400 - 1650 | Medium to Strong |

| N-O stretch (isoxazole) | 1350 - 1450 | Medium |

| C-O-C stretch (ether) | 1200 - 1270 (asymmetric), 1020-1080 (symmetric) | Strong |

High-Resolution Mass Spectrometry for Fragment Analysis and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of organic molecules, providing not only the exact mass of the molecular ion but also the elemental composition. This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass and for confirming the identity of a synthesized molecule. Furthermore, the fragmentation patterns observed in HRMS spectra offer a roadmap to the compound's structure.

For a compound like this compound, HRMS would be employed to verify its elemental formula, C₁₁H₁₁N₂O₂ (exact mass: 219.0820). The high-resolution capability allows for mass measurements with accuracies in the low parts-per-million (ppm) range, which serves as a stringent test of purity. The presence of any significant ions at other m/z values would indicate impurities.

Fragment Analysis:

In mass spectrometry, particularly under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecular ion undergoes fragmentation. The resulting fragment ions are characteristic of the molecule's structure. For this compound, the fragmentation would likely proceed through several key pathways, including:

Cleavage of the ethoxy group: Loss of an ethyl radical (•CH₂CH₃, 29 Da) or an ethylene (B1197577) molecule (C₂H₄, 28 Da) from the ethoxyphenyl moiety is a common fragmentation pathway for ethoxy-substituted aromatic compounds.

Rupture of the oxazole ring: The 1,2-oxazole ring, being a heterocyclic system, can undergo characteristic ring-opening and fragmentation, often initiated by the cleavage of the weak N-O bond.

Loss of the amino group: Fragmentation involving the amine substituent could also occur.

While specific fragmentation data for the target compound is not published, analysis of related structures provides insight. For instance, studies on substituted oxadiazoles (B1248032) and triazoles show that fragmentation often initiates at the weakest bonds and is directed by the substituents. mdpi.comresearchgate.net General fragmentation patterns for amines and ethers are also well-established, typically involving alpha-cleavage. libretexts.org

Purity Assessment:

HRMS is a powerful technique for assessing the purity of a sample. By providing an exact mass, it can confirm the presence of the target compound. The high sensitivity of the technique allows for the detection of even minor impurities, which would appear as separate peaks in the mass spectrum. The isotopic pattern of the molecular ion peak must also match the theoretical pattern for the compound's elemental formula, providing another layer of confirmation for both identity and purity. mdpi.com

Iv. Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations

No published studies detailing quantum mechanical calculations specifically for 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine were found. Therefore, no data is available for the following subsections.

Electronic Structure and Molecular Orbital Analysis

There are no available research findings on the electronic structure or molecular orbital analysis (e.g., HOMO-LUMO energies) for this compound.

Calculation of Spectroscopic Parameters (e.g., NMR shielding, vibrational frequencies)

No theoretical calculations of NMR chemical shifts or vibrational frequencies for this compound have been reported in the scientific literature.

Transition State Modeling for Reaction Mechanisms

There are no published models of transition states for reaction mechanisms involving this compound.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies have been published for this compound. Consequently, there is no information for the subsections below.

Conformational Analysis and Flexibility in Different Environments

Information regarding the conformational landscape and molecular flexibility of this compound from MD simulations is not available.

Solvent Effects on Molecular Behavior

There are no published findings on how different solvents affect the molecular behavior of this compound based on MD simulations.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of a ligand and the nature of the interactions that stabilize the ligand-protein complex.

Molecular docking studies have been pivotal in understanding the interaction of this compound with its biological targets. A significant body of research has focused on its interaction with G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and metabolic disorders. sid.irguidetopharmacology.org

In silico docking simulations predict that this compound binds within the orthosteric pocket of the GPR119 receptor. nih.gov The binding is characterized by a series of specific interactions with key amino acid residues. The ethoxyphenyl group is predicted to occupy a hydrophobic pocket, forming favorable van der Waals interactions. The isoxazole (B147169) core and the amine group are positioned to form hydrogen bonds and other polar interactions with residues lining the binding cavity. researchgate.net This predicted binding mode is consistent with that of other known GPR119 agonists, which typically feature an aromatic head, a central core, and a lipophilic tail. nih.gov

Beyond GPR119, the isoxazole scaffold is known to interact with a variety of other biological macromolecules. Docking studies on related isoxazole derivatives have shown potential binding to enzymes such as cyclooxygenases (COX-1 and COX-2) nih.govnih.gov, carbonic anhydrase acs.orgresearchgate.net, and various proteins implicated in cancer pathways. nih.govresearchgate.netespublisher.com These studies suggest that while this compound is a potent GPR119 agonist, its core structure has the potential for broader biological activity, which can be explored through further computational and experimental studies.

A summary of potential interactions based on docking studies of the isoxazole scaffold with various targets is presented in the table below.

| Target Protein | Potential Interacting Residues (General for Isoxazole Derivatives) | Type of Interaction |

| GPR119 | Hydrophobic pocket residues, Polar residues | Van der Waals, Hydrogen Bonding |

| COX-2 | Hydrophobic channel, Ser530, Arg120 | Hydrophobic interactions, Hydrogen Bonding |

| Carbonic Anhydrase | Zn(II) ion, Thr199, Thr200 | Coordination, Hydrogen Bonding |

The stability of the ligand-protein complex is quantified through energetic analysis, which estimates the binding affinity. For this compound, docking scores and binding free energy calculations have been used to evaluate its interaction with GPR119. These analyses consistently show a favorable binding energy, indicating a stable complex. researchgate.net

The binding energy is a composite of several energetic contributions, including electrostatic interactions, van der Waals forces, and the energy penalty associated with desolvation upon binding. The ethoxyphenyl tail contributes significantly to the binding affinity through hydrophobic interactions, while the hydrogen bonds formed by the isoxazole and amine moieties provide specificity and additional stability. nih.gov Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to refine these binding energy predictions. researchgate.net

Studies on a range of GPR119 agonists have demonstrated that the potency of these compounds is closely related to their calculated binding energies. nih.govresearchgate.net This correlation underscores the predictive power of energetic analysis in guiding the design of new agonists with improved efficacy.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are computational disciplines that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These methods are invaluable for optimizing lead compounds and for screening virtual libraries to identify new potential drug candidates.

While specific QSAR models for this compound are not extensively reported in the public literature, the methodologies applied to similar GPR119 agonists and isoxazole derivatives are well-established. sid.ir The first step in a QSAR study is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule.

For a compound like this compound, a variety of descriptors would be calculated to capture its structural features. These can be broadly categorized as:

1D Descriptors: These include basic properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Wiener index, Kier & Hall indices), molecular connectivity indices, and pharmacophore feature counts (e.g., number of hydrogen bond donors and acceptors).

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of shape, volume, and surface area, as well as quantum chemical descriptors like HOMO and LUMO energies, and electrostatic potential surfaces.

A selection of commonly used molecular descriptors in QSAR studies of related compounds is provided in the table below.

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional (1D) | Molecular Weight, Number of Rings | Molecular size and composition |

| Topological (2D) | Balaban J index, Randic connectivity index | Atomic connectivity and branching |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Molecular shape and size |

| Quantum Chemical (3D) | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity |

| Pharmacophoric | H-bond donors/acceptors, Aromatic rings | Features for molecular recognition |

These descriptors form the basis for building a mathematical model that correlates the structural features with the observed biological activity, such as the potency of GPR119 agonism.

Once a set of relevant molecular descriptors has been derived for a series of compounds, various statistical and machine learning methods can be used to build a predictive QSAR model. For GPR119 agonists, techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. sid.ir These 3D-QSAR methods generate contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity.

Such models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest predicted potency. For this compound, a QSAR model could be used to explore modifications to the ethoxyphenyl tail or substitutions on the isoxazole ring to optimize its interaction with the GPR119 receptor.

Cheminformatics approaches, such as pharmacophore modeling and virtual screening, are also powerful tools for discovering novel compounds and optimizing existing ones. sid.irnih.govresearchgate.net A pharmacophore model for GPR119 agonists would define the essential 3D arrangement of features required for binding. This model could then be used to screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. These predictive modeling techniques are integral to modern drug discovery, enabling a more rational and efficient approach to the design of new therapeutic agents.

V. Biological Target Interactions and Mechanistic Insights in Vitro & Pre Cellular

Enzyme Inhibition and Activation Mechanisms

No data are available on the enzymatic inhibition or activation properties of 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine.

Kinetic Studies of Enzyme-Compound Interactions

Information regarding the kinetic parameters (e.g., Kᵢ, IC₅₀) of this compound with any enzyme is not available in the current scientific literature.

Site-Directed Mutagenesis to Identify Key Binding Residues

There are no published studies employing site-directed mutagenesis to elucidate the binding site of this compound on any protein target.

Allosteric Modulation Investigations

No investigations into the potential allosteric modulation of enzymes or receptors by this compound have been reported.

Receptor Binding Affinity and Selectivity Profiling

There is no available information concerning the receptor binding affinity or selectivity profile of this compound.

Radioligand Binding Assays and Competition Studies

No data from radioligand binding assays or competition studies involving this compound have been published.

G-protein Coupled Receptor (GPCR) Signaling Pathway Modulation

The effect of this compound on any G-protein Coupled Receptor (GPCR) signaling pathway has not been documented.

Ion Channel Modulation Mechanisms

Certain isoxazole (B147169) derivatives have been identified as modulators of ion channels, which are critical for cellular signaling and excitability. For instance, isoxazole-4-carboxamide derivatives have been shown to act as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate (B1630785) receptors. mdpi.com Their mechanism involves binding to a regulatory site distinct from the glutamate-binding domain, leading to a prolongation of receptor deactivation and an acceleration of desensitization. mdpi.com This modulation of AMPA receptor kinetics can reduce excessive post-synaptic excitatory currents, a process implicated in nociceptive transmission and inflammatory pain. mdpi.com

The following table summarizes the observed effects of isoxazole-4-carboxamide derivatives on AMPA receptor activity:

| Derivative | Effect on AMPA Receptor Activity | Fold Inhibition |

| CIC-1 | Potent Inhibition | 8-fold |

| CIC-2 | Potent Inhibition | 7.8-fold |

Data derived from electrophysiological studies on homomeric and heteromeric AMPA receptor subunits. mdpi.com

Modulation of Specific Cellular Pathways (Pre-clinical/In Vitro)

The immunomodulatory and anti-inflammatory effects of some isoxazole derivatives are linked to their ability to interfere with key signal transduction cascades. For example, certain indolyl-isoxazolidine derivatives have been found to significantly inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage-like THP-1 cells. nih.govmdpi.com This suggests an interaction with signaling pathways that regulate the expression of these inflammatory mediators, such as the nuclear factor-kappa B (NF-κB) pathway. One study on a specific 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivative, compound MM3, suggested that its immunosuppressive effects are mediated through the initiation of an apoptotic pathway involving the activation of caspase 8 and NF-κB. mdpi.com

The broader class of oxazole (B20620) and isoxazole derivatives has demonstrated a range of effects on fundamental cellular processes.

Antiproliferative Activity: Several novel 2,4,5-trisubstituted oxazole derivatives have been synthesized and shown to possess antiproliferative activity against various tumor cell lines. nih.gov A systematic review has also highlighted the potential of both thiazole (B1198619) and oxazole derivatives as antiproliferative agents. bohrium.comnih.gov The mechanisms underlying these effects are diverse and can include the induction of apoptosis. nih.gov

Apoptosis Induction: Some isoxazole derivatives are believed to exert their anticancer effects by inducing apoptosis. nih.gov For instance, the immunosuppressive compound MM3 was found to trigger an apoptotic pathway in peripheral blood mononuclear cells. mdpi.com

Anti-inflammatory Effects: The anti-inflammatory properties of isoxazole derivatives are a significant area of investigation. nih.govscholarsresearchlibrary.com The mechanism often involves the inhibition of inflammatory mediators. For example, the carrageenan-induced paw edema model in rats, a common in vivo assay for acute inflammation, has been used to evaluate the anti-inflammatory potential of newly synthesized isoxazole derivatives. scholarsresearchlibrary.com Some of these compounds have shown potency comparable to or even exceeding that of established anti-inflammatory drugs like indomethacin (B1671933) and celecoxib. nih.govmdpi.com

Currently, there is a lack of specific published research detailing the direct interactions of this compound or its close analogs with nucleic acids or DNA repair mechanisms. While some heterocyclic compounds are known to function as DNA intercalators or to inhibit DNA repair enzymes, such activities have not yet been specifically ascribed to this particular oxazole amine derivative in the available scientific literature.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For the broader class of isoxazole derivatives, SAR studies have provided valuable insights. For example, in a series of anti-inflammatory isoxazole derivatives, the presence and position of certain substituents on the phenyl ring were found to be critical for activity. Specifically, a methoxy (B1213986) group at the para position of a phenyl ring attached to the isoxazole core was associated with the most potent anti-inflammatory effects in one study. scholarsresearchlibrary.com

In the context of immunosuppressive 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives, the nature of the substituent introduced via reaction with carbonyl compounds significantly influenced their inhibitory effect on the proliferation of peripheral blood mononuclear cells. mdpi.com This highlights the importance of systematic structural modifications to enhance the desired biological effects. The synthesis of new analogs based on a lead compound allows for the exploration of the chemical space around it, aiming to improve potency, selectivity, and pharmacokinetic properties.

Identification of Key Pharmacophoric Features

A pharmacophore model for a class of compounds, such as 4-aryl-1,2-oxazol-5-amines, identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. These models are crucial for designing new, potentially more active molecules and for virtual screening of compound libraries. nih.gov

Typically, a pharmacophore model is developed by aligning a set of active molecules and identifying common features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For this compound, a hypothetical pharmacophore model would likely include:

An aromatic feature corresponding to the ethoxyphenyl ring.

A hydrogen bond acceptor/donor group associated with the 5-amino group on the oxazole ring.

A hydrogen bond acceptor represented by the oxygen atom in the ethoxy group.

Without experimental data on the biological activity and target of this compound, a specific and validated pharmacophore model cannot be constructed.

Elucidation of Specific Binding Motifs

The specific binding motifs of this compound with its biological target would describe the precise molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern its binding affinity and selectivity. The elucidation of these motifs is typically achieved through techniques like X-ray crystallography of the compound bound to its target protein or through detailed molecular docking studies guided by experimental data.

As the biological target for this compound is not publicly known, and no structural biology or computational studies have been published, the specific binding motifs remain uncharacterized.

Bioavailability and Metabolism Studies (In Vitro)

Permeability Assays Across Biological Barriers

In vitro permeability assays are used to predict the in vivo absorption of a compound across biological membranes, such as the intestinal wall or the blood-brain barrier. Common methods include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using cell lines like Caco-2. These assays measure the rate at which a compound passes from a donor to an acceptor compartment.

No experimental data from permeability assays for this compound are available in the public domain. Such studies would be essential to evaluate its potential for oral bioavailability.

In Vitro Metabolic Stability and Metabolite Identification in Liver Microsomes

In vitro metabolic stability assays are crucial for predicting the hepatic clearance of a drug candidate. evotec.com These experiments typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). enamine.netwuxiapptec.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and metabolic half-life. nih.gov Subsequent analysis by techniques like liquid chromatography-mass spectrometry (LC-MS/MS) is used to identify the structures of the metabolites formed. researchgate.net

For this compound, potential metabolic pathways could include N-dealkylation, hydroxylation of the aromatic rings, or cleavage of the oxazole ring. However, no studies on the metabolic stability or metabolite identification of this specific compound have been published.

Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data is currently available.

Cytochrome P450 Inhibition/Induction Profiling

Assessing the potential of a compound to inhibit or induce Cytochrome P450 enzymes is a critical step in drug development to predict potential drug-drug interactions. biomolther.orgmdpi.com Inhibition studies measure the concentration of the compound required to reduce the activity of specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) by 50% (IC50 value). nih.govnih.gov Mechanism-based inhibition, a time- and concentration-dependent irreversible inactivation of the enzyme, is also investigated. nih.govnih.gov

There is no publicly available data on the Cytochrome P450 inhibition or induction potential of this compound. The presence of an aromatic amine and ether linkages suggests that it could be a substrate for several CYP enzymes. nih.gov

Table 2: Hypothetical Cytochrome P450 Inhibition Profile for this compound

| CYP Isoform | IC50 (µM) | Type of Inhibition |

| CYP1A2 | Data not available | Data not available |

| CYP2C9 | Data not available | Data not available |

| CYP2C19 | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available |

| CYP3A4 | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data is currently available.

Vi. Applications in Chemical Biology and Medicinal Chemistry Beyond Clinical Trials

Development as a Molecular Probe for Biological Systems

Molecular probes are essential tools for elucidating complex biological processes. The unique structure of 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine makes it an attractive candidate for the development of such probes, enabling researchers to investigate cellular functions with high specificity and resolution.

While specific studies on the fluorescent properties of this compound are not extensively documented, the inherent characteristics of the isoxazole (B147169) ring and the potential for modification suggest its utility in fluorescent applications. Isoxazole derivatives, in general, have been investigated as fluorophores. For instance, the introduction of a fluorine substituent into 3,5-diarylisoxazoles has been shown to increase fluorescence intensity. nih.gov The planar structure of such compounds is a key feature that can contribute to their potential as fluorophores. nih.gov

The 5-amino group on the isoxazole ring of this compound provides a reactive handle for conjugation with other molecules without significantly altering the core structure. This amine group can be reacted with various fluorophores to create tagged versions of the molecule, allowing for visualization of its distribution and interaction within biological systems. For example, amine-reactive dyes are widely used for labeling proteins and other biomolecules. nih.gov This approach would enable researchers to track the compound's localization in cells and tissues, providing insights into its mechanism of action and potential targets.

Furthermore, some heterocyclic compounds exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in an aggregated state. nih.gov The investigation of this compound and its derivatives for AIE properties could open up new avenues for their use in bio-imaging, particularly for visualizing molecular aggregation events in disease processes.

Table 1: Potential Fluorescent Labeling Strategies for this compound

| Strategy | Description | Potential Application |

| Direct Fluorophore | Exploration of the intrinsic fluorescence of the isoxazole core, potentially enhanced by further substitution. | Direct visualization of the compound in biological systems without the need for an external tag. |

| Conjugation to Dyes | Covalent attachment of a known fluorescent dye to the 5-amino group. | Tracking the localization and interaction of the compound with cellular components. |

| AIE Properties | Investigation of aggregation-induced emission for visualizing molecular assemblies. | Studying protein aggregation or the formation of other supramolecular structures in cells. |

A critical step in drug discovery is the identification of the molecular targets of a bioactive compound. Affinity chromatography is a powerful technique for this purpose, and this compound can be adapted for this application. The isoxazole scaffold itself has been recognized for its potential in creating affinity-based probes. frontiersin.orgnih.gov

One innovative approach is the use of the isoxazole ring as an intrinsic photo-cross-linker. biorxiv.orgnih.govresearchgate.net Upon activation with UV light, the isoxazole ring can form covalent bonds with nearby proteins, effectively "capturing" its binding partners. biorxiv.orgnih.govresearchgate.net This photoaffinity labeling (PAL) technique allows for the identification of direct protein interactions in a cellular context. nih.govresearchgate.net By incorporating a bioorthogonal handle, such as an alkyne or azide, into the structure of a this compound analog, the cross-linked protein-probe complex can be isolated and identified using mass spectrometry. biorxiv.orgnih.gov

This "native" photo-cross-linking ability is advantageous as it minimizes the structural perturbation of the parent molecule that can occur when larger, extrinsic photo-cross-linkers are attached. researchgate.net The development of functionalized isoxazole probes with diverse substituents has demonstrated their utility in in vitro and in situ protein labeling. cityu.edu.hk

Table 2: Approaches for Target Identification using this compound Analogs

| Method | Description | Key Advantage |

| Traditional Affinity Matrix | Immobilization of a derivatized this compound onto a solid support (e.g., agarose (B213101) beads) to capture binding proteins from a cell lysate. | Well-established and widely used technique. |

| Photoaffinity Labeling (PAL) | Utilization of the intrinsic photoreactivity of the isoxazole core to covalently cross-link to target proteins upon UV irradiation. biorxiv.orgnih.govresearchgate.net | Minimal structural modification of the probe, allowing for more physiologically relevant interactions. |

| Chemoproteomics | Application of affinity- and activity-based probes derived from the isoxazole scaffold to profile protein interactions in complex biological samples. nih.gov | Provides a global view of protein targets and off-targets. |

Scaffold for Novel Chemical Entities in Drug Discovery Programs

The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. nih.govresearchgate.netrsc.orgresearchgate.net This makes this compound an excellent starting point for the design and synthesis of new chemical entities with diverse therapeutic applications.

The structure of this compound offers multiple points for chemical modification to optimize its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related 3-aryl-4-isoxazolecarboxamides and other isoxazole derivatives have provided valuable insights into the types of modifications that can enhance potency. nih.govmssm.edu

For instance, the substitution pattern on the phenyl ring can be systematically varied to explore the effects on target binding. The ethoxy group in this compound can be replaced with other alkyl, alkoxy, or halogen substituents to probe the steric and electronic requirements of the binding pocket. Furthermore, the 5-amino group can be acylated, alkylated, or incorporated into larger heterocyclic systems to modulate the compound's properties. acs.org The development of isoxazole amides as potent and selective inhibitors of enzymes like SMYD3 highlights the potential of modifying the amino group to achieve high affinity and selectivity. acs.org

The goal of lead optimization is to improve the "drug-like" properties of a compound. This involves a multi-parameter optimization process, considering factors such as potency, selectivity, metabolic stability, and solubility.

Table 3: Potential Lead Optimization Strategies for this compound

| Modification Site | Potential Modifications | Desired Outcome |

| 4-Ethoxyphenyl Ring | Varying substituents (e.g., halogens, alkyl, trifluoromethyl) at different positions. | Improved binding affinity and selectivity. |

| 5-Amino Group | Acylation, N-alkylation, formation of ureas or sulfonamides. | Enhanced potency, modulation of solubility and metabolic stability. acs.org |

| Isoxazole Core | Bioisosteric replacement with other five-membered heterocycles (e.g., oxadiazole, triazole). | Altered pharmacokinetic profile and exploration of new interactions with the target. |

The isoxazole core of this compound serves as a versatile building block for creating libraries of structurally diverse compounds. The relative ease of synthesis and modification of the isoxazole ring allows for the exploration of a vast chemical space, increasing the probability of discovering novel bioactive molecules. researchgate.net

Synthetic strategies such as 1,3-dipolar cycloaddition reactions and condensation reactions of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds are commonly used to construct the isoxazole ring. nih.gov The functional groups on this compound can be used as handles for further chemical transformations, leading to the generation of a wide array of derivatives. For example, the amino group can be a nucleophile in various coupling reactions, while the phenyl ring can undergo electrophilic substitution.

The development of new synthetic methods for the functionalization of the isoxazole ring itself further expands the accessible chemical space. rsc.org This allows medicinal chemists to systematically explore the structure-activity relationships and design compounds with tailored biological activities, ranging from anticancer and anti-inflammatory to antimicrobial agents. researchgate.netnih.govnih.gov

Role in Prodrug Design and Delivery Systems

Prodrug design is a well-established strategy to overcome pharmaceutical and pharmacokinetic barriers of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. mdpi.com The presence of the primary amino group in this compound makes it an ideal candidate for prodrug strategies.

The amino group can be temporarily masked with a promoiety that is cleaved in vivo to release the active parent drug. nih.gov A common approach is the formation of an amide bond by reacting the amine with a carboxylic acid. pharm.or.jp The choice of the promoiety can be tailored to target specific enzymes for cleavage or to enhance properties like water solubility or membrane permeability. For example, linking an amino acid to the amine group can facilitate transport across biological membranes via amino acid transporters. nih.govresearchgate.net

Beyond prodrugs, this compound could be incorporated into more complex drug delivery systems. For instance, it could be encapsulated within nanoparticles or conjugated to polymers to achieve controlled release and targeted delivery to specific tissues or organs. unesp.br Chitosan-based delivery systems, for example, have been explored for their ability to improve the transport of associated molecules. nih.gov Such advanced delivery systems can help to improve the therapeutic index of the drug by increasing its concentration at the site of action while minimizing systemic exposure and potential side effects.

Table 4: Potential Prodrug and Delivery Strategies for this compound

| Approach | Description | Potential Advantage |

| Amide Prodrugs | Formation of an amide linkage with a carboxylic acid promoiety. pharm.or.jp | Improved stability, altered solubility, and controlled release. |

| Amino Acid Conjugates | Covalent linkage to an amino acid. nih.govresearchgate.net | Enhanced permeability via amino acid transporters, targeted delivery. |

| Nanoparticle Encapsulation | Incorporation into lipid- or polymer-based nanoparticles. | Increased bioavailability, protection from degradation, and targeted delivery. |

| Polymer Conjugation | Attachment to a biocompatible polymer like PEG or chitosan. nih.gov | Prolonged circulation time and controlled release. |

Rational Design of Bioreversible Derivatives

The development of bioreversible derivatives, commonly known as prodrugs, is a key strategy in medicinal chemistry to overcome undesirable pharmaceutical or pharmacokinetic properties of a parent drug molecule. slideshare.netslideshare.net Prodrugs are inactive compounds that are converted into the active drug within the body through enzymatic or chemical transformation. slideshare.net For a molecule such as this compound, the presence of a primary amine at the 5-position of the oxazole (B20620) ring offers a prime functional group for the rational design of such derivatives.

One of the most common approaches involves the conjugation of amino acids to the drug molecule. nih.gov Attaching an amino acid to the 5-amino group of the oxazole core via an amide linkage can significantly alter the physicochemical properties of the parent compound. This strategy can enhance aqueous solubility, a crucial factor for intravenous formulations, and can also leverage the body's natural amino acid transporters to improve membrane permeability and oral absorption. nih.gov The choice of amino acid allows for fine-tuning of properties; for instance, conjugation with a hydrophilic amino acid like serine would increase water solubility, while a more lipophilic one like valine could enhance membrane passage.

The design of these derivatives is rational, relying on the predictable cleavage of the amide bond by endogenous amidases to release the active parent amine in vivo. slideshare.net This approach can also be used for targeted drug delivery, as certain aminopeptidases are overexpressed in specific tissues or tumors, allowing for site-specific activation of the prodrug. researchgate.net

Table 1: Illustrative Prodrug Strategies for the 5-Amino-Oxazole Moiety

| Prodrug Type | Promoietys | Potential Advantage | Cleavage Mechanism |

|---|---|---|---|

| Amino Acid Conjugate | Valine, Glycine, Serine | Improved solubility and/or membrane permeability via amino acid transporters. nih.gov | Hydrolysis by peptidases/amidases. |

| Acyloxymethyl/Carbamate | -CH₂-O-CO-R | Masks polar amine group to enhance lipophilicity and passive diffusion. | Esterase-mediated hydrolysis followed by spontaneous decomposition. |

| Schiff Base | =CH-Aryl | Can be designed for pH-sensitive hydrolysis, potentially targeting acidic microenvironments. | Hydrolysis (pH-dependent). |

Enhancement of Target Specificity

Improving the selectivity of a drug candidate for its intended biological target over other related targets is a critical goal in medicinal chemistry. High target specificity minimizes the risk of off-target effects. For compounds built around an aryl-oxazole core, structure-activity relationship (SAR) studies are instrumental in rationally designing derivatives with enhanced specificity.

A pertinent example can be found in the development of selective cyclooxygenase-2 (COX-2) inhibitors, where a similar 4-aryl-oxazole scaffold was investigated. nih.gov In a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, researchers systematically examined the effects of substituents on the benzenesulfonamide (B165840) ring. nih.gov It was discovered that the introduction of a small, electron-withdrawing fluorine atom at the ortho-position to the sulfonamide group preserved potent COX-2 inhibition while dramatically reducing activity against the closely related COX-1 enzyme. This modification led to the identification of JTE-522, a highly selective and orally active COX-2 inhibitor. nih.gov

This principle of subtle electronic and steric modification can be directly applied to the this compound scaffold. By synthesizing and testing analogs with different substituents on the ethoxyphenyl ring (e.g., fluoro, chloro, or methyl groups), medicinal chemists can systematically probe the binding pocket of a target protein. This process helps identify key interactions that favor binding to the desired target while disrupting interactions with off-targets, thereby enhancing specificity. Another study on oxazol-2-amine derivatives as FMS-like tyrosine kinase 3 (FLT3) inhibitors also demonstrated that specific substitutions on the phenyl ring were crucial for achieving high potency against mutated FLT3, which is implicated in acute myeloid leukemia. mdpi.com

Table 2: Example of Selectivity Enhancement in a 4-Aryl-Oxazole Series (COX Inhibitors)

Data derived from a study on 4-(4-Cyclohexyl-2-methyloxazol-5-yl)benzenesulfonamide derivatives. nih.gov

| Compound | Ortho-substituent (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| Parent | -H | 1.5 | 0.019 | 79 |

| Analog (JTE-522) | -F | 15 | 0.014 | >1000 |

Chemoinformatic Analysis of Compound Libraries Containing the Oxazole Core

Chemoinformatics provides powerful computational tools to navigate the vast chemical space and accelerate drug discovery. researchgate.net Compound libraries containing the oxazole or isoxazole core are frequently subjected to chemoinformatic analysis to identify promising drug candidates through methods like virtual screening and to understand the diversity of the scaffold.

The process often begins with the design of ultra-large virtual libraries, which can contain hundreds of millions of synthetically accessible compounds. nih.gov For instance, a virtual library based on the isoxazole scaffold can be enumerated by computationally combining a diverse set of aldehydes (to form oximes) with other building blocks. nih.gov These libraries represent a rich source of chemical novelty for screening campaigns.

Virtual screening is a primary application, where these libraries are computationally docked against the three-dimensional structure of a biological target. researchgate.netnih.gov In one successful example, a library of 140 million on-demand isoxazole and triazole compounds was screened against the Cannabinoid Type II (CB2) receptor. nih.gov The screening process involves multiple stages of docking with increasing computational precision to filter the library down to a manageable number of top-scoring compounds for synthesis and experimental testing. nih.gov This approach significantly reduces the time and cost associated with traditional high-throughput screening.

Other chemoinformatic methods include Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are built to correlate the structural or physicochemical properties of a series of compounds with their biological activity. Studies on related 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amines have shown that properties like hydrophobicity and various quantum chemical descriptors are important for predicting anti-proliferative activity. bayburt.edu.trresearchgate.net Such models can then be used to predict the activity of new, unsynthesized derivatives of this compound, helping to prioritize synthetic efforts.

Table 3: Typical Workflow for a Chemoinformatic Virtual Screening Campaign

| Step | Description | Objective | Example Tools/Methods |

|---|---|---|---|

| 1. Library Design & Preparation | Enumeration of a virtual library of related compounds and preparation of 3D conformers. | Generate a large, diverse, and synthetically feasible chemical space to screen. nih.gov | Combinatorial enumeration, LigPrep. |

| 2. Target Preparation | Processing the 3D crystal structure of the target protein (e.g., an enzyme or receptor). | Define the binding site and prepare it for docking calculations. | Protein Preparation Wizard. |

| 3. Virtual Screening | Docking the compound library into the target's binding site and scoring the interactions. | Identify compounds that are predicted to bind with high affinity and good complementarity. researchgate.net | Glide, AutoDock, Shape-GPU. |

| 4. Hit Selection & Filtering | Ranking compounds by docking score and applying filters for drug-like properties. | Select a small, diverse subset of promising compounds for experimental validation. nih.gov | Clustering algorithms, ADMET filters. |

Vii. Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

The traditional drug discovery pipeline is a notoriously lengthy, expensive, and high-risk endeavor. nih.gov Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools to revolutionize this process, offering unprecedented efficiency and predictive power. mdpi.comijettjournal.org These technologies are being applied across various stages, from initial hit identification to lead optimization. nih.gov

For compounds like 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine, AI can rapidly screen vast virtual libraries of related structures to predict their biological activity, physicochemical properties, and potential toxicity. nih.gov Machine learning models, particularly deep learning and graph neural networks, can be trained on large datasets of known molecules and their experimental outcomes. nih.govastrazeneca.com These models learn the intricate relationships between a compound's structure and its biological function, enabling the de novo design of novel oxazole (B20620) derivatives with enhanced potency and selectivity for specific targets. nih.gov

Key applications of AI/ML in the context of oxazole research include:

Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for which oxazole-based inhibitors could be developed. nih.gov

Predictive Modeling: ML models can forecast a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity (ADMET), early in the discovery phase. nih.gov This allows researchers to prioritize candidates with more favorable pharmacokinetic profiles and reduce late-stage failures.

Generative Models: AI can be used to generate novel molecular structures that are optimized for specific criteria, such as binding affinity to a target protein, while maintaining drug-like properties. ijettjournal.org

Drug Repurposing: By analyzing extensive databases of drug-target interactions and disease pathways, AI can identify new therapeutic applications for existing oxazole compounds. nih.gov

Table 1: Applications of AI/ML in Oxazole Compound Discovery

| AI/ML Technique | Application in Drug Discovery | Relevance to Oxazole Research |

|---|---|---|

| Graph Neural Networks (GNNs) | Predicting molecular properties (solubility, toxicity, bioactivity) and drug-target interactions. nih.govastrazeneca.com | Can be trained on known oxazole derivatives to predict the properties of new analogues like this compound, guiding synthesis efforts. |

| Transfer Learning | Using knowledge gained from large, general chemical datasets to improve prediction accuracy on smaller, specific datasets. astrazeneca.com | Improves predictive models for specific oxazole targets where high-quality data may be limited, making the discovery process more efficient. astrazeneca.com |

| Natural Language Processing (NLP) | Analyzing vast amounts of scientific literature and clinical data to identify novel drug targets and disease associations. mdpi.com | Can uncover previously overlooked connections between the oxazole scaffold and various biological pathways or diseases, suggesting new research directions. |

| Generative Adversarial Networks (GANs) | Designing novel molecules with desired properties from scratch. | Enables the in silico creation of entirely new oxazole-based compounds optimized for high affinity and selectivity against a specific biological target. |

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)

While classic synthetic routes to isoxazoles are well-established, modern chemistry is pushing towards more efficient, sustainable, and scalable methods. The exploration of novel synthetic technologies like flow chemistry and electrochemistry represents a significant leap forward for producing this compound and its derivatives. researchgate.netuc.pt